molecular formula C18H14F4N2O2S B139521 N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide CAS No. 90356-78-8

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide

Cat. No.: B139521
CAS No.: 90356-78-8
M. Wt: 398.4 g/mol
InChI Key: GCGWWKKSGPETMI-UHFFFAOYSA-N
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Description

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide is a complex organic compound characterized by its cyano, trifluoromethyl, and fluorophenyl groups

Mechanism of Action

Target of Action

Bicalutamide Sulfide, also known as N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide, primarily targets the androgen receptors . These receptors play a crucial role in the regulation of male sexual characteristics and are involved in the growth of both normal and malignant prostatic tissue .

Mode of Action

Bicalutamide Sulfide is a nonsteroidal anti-androgen . It competes with androgens (male hormones) for the binding of androgen receptors, thereby blocking the action of androgens of adrenal and testicular origin . This blockage inhibits the stimulation of the growth of normal and malignant prostatic tissue .

Biochemical Pathways

It is known that the compound’s action leads to a decrease in prostate-specific antigen (psa) levels , a protein produced by cells of the prostate gland. The decrease in PSA levels is indicative of the compound’s effectiveness in inhibiting the growth of prostate cancer cells .

Pharmacokinetics

Bicalutamide Sulfide is slowly and saturably absorbed, but its absorption is unaffected by food . It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration . Bicalutamide Sulfide is cleared almost exclusively by metabolism, which is largely mediated by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer . Bicalutamide metabolites are excreted almost equally in urine and faeces with little or no unchanged drug excreted in urine .

Result of Action

The primary result of Bicalutamide Sulfide’s action is the inhibition of the growth of normal and malignant prostatic tissue . This is achieved by blocking the action of androgens, which stimulate the growth of these tissues . The compound’s effectiveness can be measured by a decrease in PSA levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. The cyano and trifluoromethyl groups are introduced through specific reactions, followed by the addition of the fluorophenylthio moiety. The final step involves the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, often using advanced techniques such as catalysis and high-pressure conditions to ensure efficiency and yield. The process is designed to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: Utilized in the production of advanced materials and chemicals.

Comparison with Similar Compounds

  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide

  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)propanamide

Uniqueness: This compound is unique due to the presence of the thioether group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfanyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O2S/c1-17(26,10-27-14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGWWKKSGPETMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020577
Record name Bicalutamide sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90356-78-8
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90356-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicalutamide sulfide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicalutamide sulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BICALUTAMIDE SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/135IE10O4Y
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Synthesis routes and methods

Procedure details

Under nitrogen, to a solution of 25.6 g (0.20 mol) of 4-fluorthiophenol in 500 ml of isopropanol 8.4 g (0.20 mol) of sodium hydroxide in 400 ml of water was added. The mixture was stirred at 25° C. for 2 h, then 58.6 g (16 mmol) of N-[4-cyano-3-trifluoromethyl-phenyl]-2-hydroxy-3-(methanesulfonyloxy)-2-methyl-propionamide in 500 ml of isopropanol was added. Then the mixture was stirred at 25° C. for 5 h, then the pH was adjusted to neutral with concentrated hydrochloric acid and treated with charcoal at reflux temperature. Most of the isopropanol was evaporated in vacuum and 250 ml of 2% aqueous sodium hydroxide solution was added to the residue under vigorous stirring, then the crystalline mixture was left for 1 h, then filtered and washed with water. The dried crystals were recrystallized from a 1:4 mixture of ethyl acetate/petroleum ether, which has a boiling range of 40–70° C.
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25.6 g
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400 mL
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500 mL
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N-[4-cyano-3-trifluoromethyl-phenyl]-2-hydroxy-3-(methanesulfonyloxy)-2-methyl-propionamide
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58.6 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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